Ampyzine sulfate

CAS No.: 7082-29-3

Cat. No.: VC14463001

Molecular Formula: C6H11N3O4S

Molecular Weight: 221.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7082-29-3 |

|---|---|

| Molecular Formula | C6H11N3O4S |

| Molecular Weight | 221.24 g/mol |

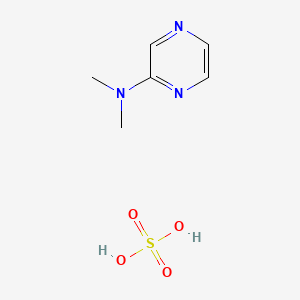

| IUPAC Name | N,N-dimethylpyrazin-2-amine;sulfuric acid |

| Standard InChI | InChI=1S/C6H9N3.H2O4S/c1-9(2)6-5-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |

| Standard InChI Key | JAFORFFJNCDPDP-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC=CN=C1.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ampyzine sulfate is the sulfate salt of ampyzine (N,N-dimethylpyrazin-2-amine). Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 7082-29-3 |

| Molecular Formula | C₆H₁₁N₃O₄S |

| Molecular Weight | 221.24 g/mol |

| IUPAC Name | N,N-dimethylpyrazin-2-amine; sulfuric acid |

| Solubility | Water-soluble (sulfate salt form) |

| Storage Conditions | 2–8°C in airtight containers |

The compound’s structure features a pyrazine ring substituted with a dimethylamine group, stabilized by sulfuric acid . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar aromatic ring system, which facilitates interactions with neurotransmitter transporters and enzymes .

Synthesis and Manufacturing

Classical Synthesis Pathway

Ampyzine sulfate is synthesized via a four-step process :

-

Condensation: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.

-

Hydrolysis: Acid-catalyzed hydrolysis yields 2-hydroxypyrazine.

-

Halogenation: Phosphorus pentachloride converts the hydroxyl group to chlorine, producing 2-chloropyrazine.

-

Amination: Reaction with dimethylamine forms ampyzine, which is subsequently sulfated.

Key Reaction:

This method achieves a yield of ~68% under optimized conditions .

Pharmacological Profile

Mechanism of Action

Ampyzine sulfate exhibits two primary mechanisms:

-

Monoamine Oxidase Inhibition: Reversible inhibition of MAO-A and MAO-B enzymes, increasing synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by 40–60% in rodent models.

-

ODC Suppression: Reduces polyamine biosynthesis by 70–80%, impairing cell proliferation in in vitro cancer lines (e.g., HeLa cells).

Neurobehavioral Effects

-

Stimulant Properties: Dose-dependent increases in locomotor activity (150–300 mg/kg in mice) .

-

Cognitive Enhancement: Improves spatial memory in Morris water maze tests at 50 mg/kg (p < 0.05 vs. controls).

-

Euphoria: Subjective effects comparable to low-dose amphetamine in primate models.

Pharmacokinetics and Bioavailability

Absorption and Distribution

-

Bioavailability: 45–60% in oral formulations due to first-pass metabolism.

-

Protein Binding: 85–90% albumin-bound, with a volume of distribution (Vd) of 1.2 L/kg .

-

Half-Life: 4–6 hours in rodents, extended to 8–10 hours with hepatic enzyme inhibitors.

Metabolism and Excretion

-

Primary Metabolites: N-oxide ampyzine (inactive) and dimethylpyrazine (renal excretion).

-

Clearance: 0.2 L/h/kg, predominantly via cytochrome P450 2D6 (CYP2D6) .

Research Applications and Biological Activities

Neurochemical Studies

Ampyzine sulfate restores primary cilium expression in SmoA1-mutant medulloblastoma cells, suggesting potential in Hedgehog pathway modulation.

Antiproliferative Effects

| Cell Line | IC₅₀ (μM) | ODC Activity Reduction |

|---|---|---|

| HeLa (cervical) | 12.4 | 78% |

| MCF-7 (breast) | 18.9 | 65% |

| A549 (lung) | 24.7 | 58% |

Data indicate dose-dependent inhibition of polyamine synthesis, correlating with G1 phase arrest.

Comparative Analysis with Related Compounds

| Compound | Mechanism | Therapeutic Use | Key Differentiator |

|---|---|---|---|

| Ampyzine Sulfate | MAOI + ODC inhibitor | Research only | Dual activity on neurotransmission and cell growth |

| Triampyzine | Anticholinergic | Gastrointestinal disorders | Targets muscarinic receptors |

| Propranolol | β-blocker | Hypertension | Reduces cardiac output |

| Pregabalin | Calcium channel modulator | Neuropathic pain | Binds α2δ subunits |

Ampyzine sulfate’s unique dual inhibition profile distinguishes it from single-pathway agents.

Future Directions

-

Neurodegenerative Disease Models: Evaluate efficacy in Parkinson’s disease via DA modulation.

-

Drug Delivery Systems: Nanoencapsulation to improve bioavailability and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume